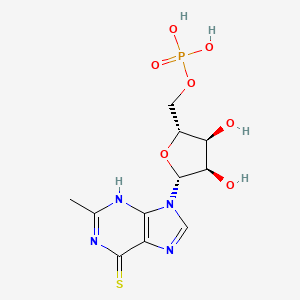

MeSPuRMP

Description

Structure

3D Structure

Properties

CAS No. |

7021-52-5 |

|---|---|

Molecular Formula |

C11H15N4O7PS |

Molecular Weight |

378.30 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H15N4O7PS/c1-24-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(22-11)2-21-23(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

BMYFUCYXRGTQQL-IOSLPCCCSA-N |

SMILES |

CC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Isomeric SMILES |

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Synonyms |

6-methylmercaptopurine ribonucleoside-5'-phosphate 6-methylmercaptopurine ribonucleotide 6-methylthiopurine ribonucleoside-5'-phosphate Me-TIMP MeSPuRMP methylthioinosine monophosphate |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconversions of Mespurmp

MeSPuRMP occupies a central position in the metabolic fate of certain thiopurines. The primary pathway leading to this compound begins with the activation of mercaptopurine. Mercaptopurine is converted to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine (B114508) phosphoribosyltransferase (HPRT). wikipedia.org Subsequently, 6-TIMP undergoes methylation catalyzed by thiopurine methyltransferase (TPMT) to form this compound. wikipedia.org this compound is also described as the sole metabolite of exogenous 6-methylmercaptopurine (B131649) ribonucleoside (MeSPuRib). wikipedia.orgwikipedia.orgctdbase.org

This metabolic route positions this compound as a product within the broader thiopurine metabolic cascade, which directly interacts with the endogenous purine (B94841) de novo synthesis and salvage pathways. The formation of this compound is therefore dependent on the activity of key enzymes like HPRT and TPMT.

Impact on Broader Cellular Metabolic Regulation

The primary impact of MeSPuRMP on cellular metabolic regulation stems from its potent inhibitory effect on the de novo purine (B94841) synthesis pathway. wikipedia.orgwikipedia.orgwikipedia.orgctdbase.orgwikipedia.org Specifically, this compound is a strong inhibitor of enzymes involved in the early stages of purine biosynthesis, effectively blocking the cell's ability to synthesize purine nucleotides from simple precursors.

Inhibition of de novo purine synthesis by this compound leads to a significant depletion of intracellular purine nucleotide pools. wikipedia.orgwikipedia.orgctdbase.orgwikipedia.org Research, particularly in malignant T-lymphoblast cell lines, has demonstrated that this compound accumulation results in a marked decrease in adenine (B156593) nucleotides, including ATP. wikipedia.orgctdbase.org While the impact on guanine (B1146940) nucleotides can vary, the depletion of adenine nucleotides appears to be a critical factor in the cellular effects observed. wikipedia.orgctdbase.org

The depletion of ATP has broader consequences for cellular metabolism. ATP is the primary energy currency of the cell, and its reduced availability can affect numerous energy-dependent processes. Furthermore, ATP is a substrate for the synthesis of S-adenosylmethionine (SAM), a crucial methyl group donor involved in a wide range of methylation reactions, including the TPMT-mediated methylation of 6-TIMP to this compound. wikipedia.org The depletion of ATP due to this compound-mediated purine synthesis inhibition can therefore impair SAM biosynthesis, creating a feedback loop where reduced SAM levels might, in turn, influence TPMT activity and thus this compound formation. wikipedia.org

Studies investigating the effects of MeSPuRib (which is metabolized to this compound) on nucleotide pools in Molt F4 human malignant T-lymphoblasts highlight the impact on cellular metabolic balance. The addition of purine salvage pathway components can counteract the nucleotide depletion induced by this compound. For instance, adenosine (B11128), adenine, and inosine (B1671953) were shown to prevent the depletion of the adenine nucleotide pool caused by MeSPuRib. wikipedia.orgctdbase.org Guanosine (B1672433), while normalizing the guanine nucleotide pool, had little effect on adenine nucleotide depletion. wikipedia.orgctdbase.org These findings underscore the interconnectedness of the de novo synthesis and salvage pathways and the specific metabolic perturbations induced by this compound.

The following table summarizes key findings regarding the impact of MeSPuRib (and thus this compound) on intracellular nucleotide pools in Molt F4 cells and the effect of purine salvage pathway components:

| Treatment (0.5 µM MeSPuRib) | Adenine Nucleotide Pool Level (% of untreated cells) | Guanine Nucleotide Pool Level (% of untreated cells) |

| MeSPuRib alone | Depleted | Little effect |

| + Adenosine | Prevented depletion | Little effect |

| + Adenine | Prevented depletion | Little effect |

| + Inosine | Prevented depletion | Little effect |

| + Guanosine | Remained depleted | Normalized |

Note: This table represents qualitative findings based on research descriptions and is intended for illustrative purposes of the metabolic impact. wikipedia.orgctdbase.org

Molecular and Cellular Mechanisms of Action of Mespurmp

Mechanism of Purine (B94841) de Novo Synthesis Inhibition by MeSPuRMP

Purine de novo synthesis is a multi-step pathway responsible for the creation of inosine (B1671953) monophosphate (IMP), which is then converted into adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.orgpressbooks.pub this compound acts as a potent inhibitor of this crucial pathway. nih.govnih.govresearchgate.net

Identification of Specific Enzymatic Targets within the Pathway

Research has identified phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), as a primary enzymatic target of this compound. nih.govlibretexts.orgwikipedia.orgresearchgate.net This enzyme catalyzes the first committed step in the purine de novo synthesis pathway, converting phosphoribosyl pyrophosphate (PRPP) and glutamine into 5'-phosphoribosylamine. libretexts.org By inhibiting PRPP amidotransferase, this compound effectively blocks the initiation of purine synthesis. nih.govwikipedia.orgresearchgate.net Studies have shown that this compound is an inhibitor of amido phosphoribosyltransferase from leukemia cells. nih.govresearchgate.net

While PRPP amidotransferase is a major target, some evidence also suggests an initial inhibition of the further conversion of IMP in the pathway by the nucleoside-5'-monophosphate derivatives of thiopurines, including this compound. nih.govresearchgate.net

Kinetic Analysis of Enzyme Inhibition by this compound

Kinetic studies provide insights into the potency and nature of enzyme inhibition. For PRPP amidotransferase from leukemia cells, this compound has been shown to have a Michaelis constant (Ki) value of 3.09 ± 0.30 µM. nih.govresearchgate.net This value indicates the concentration of inhibitor required to achieve half of the maximum inhibition, suggesting that this compound is a relatively potent inhibitor of this enzyme compared to other thiopurine metabolites like MPR-MP (Ki = 114 ± 7.10 µM) and thio-GMP (Ki = 6.20 ± 2.10 µM). nih.govresearchgate.net

The inhibition of PRPP amidotransferase by this compound can lead to a significant increase in the levels of PRPP, the substrate for this enzyme. nih.govstanford.edu For instance, treatment of leukemia cells with MeSPuRib (which is metabolized to this compound) induced a 16-fold increase in P-Rib-PP. nih.govstanford.edu

Effects on Intracellular Nucleotide Pools

The inhibition of purine de novo synthesis by this compound has profound effects on the levels of intracellular purine nucleotides, specifically adenine (B156593) and guanine (B1146940) nucleotides. nih.govnih.gov

Depletion of Adenine Nucleotides

A significant consequence of this compound action is the depletion of intracellular adenine nucleotides (ATP, ADP, and AMP). nih.govcore.ac.ukmdpi.com Studies in malignant T-lymphoblasts have demonstrated that this compound, as the metabolite of MeSPuRib, induces depletion of intracellular purine nucleotides. nih.gov Prevention of this depletion by compounds from the purine salvage pathway, such as adenosine and adenine, was observed when used in combination with MeSPuRib. nih.gov This suggests that the depletion of adenine nucleotides is a crucial factor in the cytotoxic effects induced by MeSPuRib. nih.gov Under conditions where adenine nucleotide depletion is prevented, cell growth and viability are less inhibited by MeSPuRib, even when other nucleotides are depleted. nih.gov

Modulation of Guanine Nucleotide Levels

This compound's effect on guanine nucleotide levels appears to be less pronounced or different compared to its effect on adenine nucleotides. While this compound induces a general depletion of intracellular purine nucleotides, studies have shown that adenine and inosine had virtually no effect on the depletion of guanine nucleotides when used in combination with MeSPuRib. nih.gov However, the addition of guanosine was able to normalize the guanine nucleotide pool in cells treated with MeSPuRib, even though adenine nucleotides remained depleted. nih.gov This indicates a differential impact on the two branches of the purine nucleotide pool.

The following table summarizes the effects of MeSPuRib in combination with purine salvage pathway compounds on intracellular nucleotide pools:

| Combination with 0.5 µM MeSPuRib | Effect on Adenine Nucleotide Pool Depletion | Effect on Guanine Nucleotide Pool Depletion |

| Adenosine | Prevented | Virtually no effect |

| Adenine | Prevented | Virtually no effect |

| Inosine | Prevented | Virtually no effect |

| Guanosine | Remained depleted | Normalized |

Modulation of S-Adenosylmethionine (SAM) Metabolism by this compound

S-Adenosylmethionine (SAM) is a crucial cofactor involved in numerous cellular methylation reactions. nih.govwikipedia.orgmdpi.com Its metabolism is intertwined with purine metabolism, and thiopurines, including those metabolized to this compound, can influence SAM levels and related pathways. researchgate.netmdpi.com

While the direct and specific modulation of SAM metabolism solely by this compound is not as extensively documented as its effects on purine synthesis and nucleotide pools, research on related thiopurines like 6-mercaptopurine (B1684380) (6-MP) provides some context. 6-MP is metabolized to methylated thioinosinic acid (MeTIMP), which is another name for this compound. researchgate.net MeTIMP-induced inhibition of de novo purine synthesis can influence the concentrations of intracellular ATP, which in turn affects SAM levels. researchgate.net ATP is a substrate for methionine adenosyltransferase, the enzyme that synthesizes SAM. nih.govmdpi.com

Based on the conducted search, there is no specific information available regarding the chemical compound "this compound" and its molecular and cellular mechanisms of action, including its impact on cellular responses, proliferation in select cell lines, or induction of cell death mechanisms in specific in vitro models.

The search results provided general information on topics such as metabolic reprogramming, mechanisms of cell death (apoptosis, necrosis, ferroptosis), induction of apoptosis by various stimuli in tumor cell lines, and inhibition of cell proliferation by different compounds in various cell lines. However, none of these results contained data or research findings directly related to "this compound".

Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" as requested, due to the absence of relevant scientific literature in the search results.

Without specific information on this compound, it is also not possible to provide data tables or a list of compound names and their corresponding PubChem CIDs related to this specific compound's mechanisms of action.

Enzymology and Specific Protein Interactions with Mespurmp

Thiopurine Methyltransferase (TPMT) Interaction Dynamics

Thiopurine methyltransferase (TPMT) is a cytosolic enzyme critical for the biotransformation of thiopurine drugs researchgate.netgenecards.org. TPMT catalyzes the S-methylation of thiopurines, including the conversion of thioinosine monophosphate (TIMP) to MeSPuRMP (MeTIMP) nih.gov. This methylation pathway generally leads to the inactivation of cytotoxic thiopurine metabolites medlineplus.govmayocliniclabs.com.

While TPMT produces this compound, the dynamics of this interaction involve the enzyme's substrate binding and catalytic activity. TPMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor for this reaction genecards.orgnih.gov. The efficiency of this methylation is influenced by genetic polymorphisms in the TPMT gene, which can lead to variations in enzyme activity and consequently affect the levels of this compound and other thiopurine metabolites medlineplus.govnih.gov.

Mechanistic Basis of TPMT Activity Modulation by this compound

This compound (MeTIMP) is recognized as a potent inhibitor of the purine (B94841) de novo synthesis pathway researchgate.net. This inhibition has downstream effects that can indirectly modulate TPMT activity. The disruption of de novo purine synthesis by this compound leads to a reduction in intracellular ATP concentrations researchgate.net. Since SAM biosynthesis is an ATP-dependent process, the decrease in ATP levels impairs the production of SAM researchgate.net. Given that SAM is a required cofactor and positive modulator of TPMT activity, lower SAM concentrations can lead to decreased TPMT enzymatic function researchgate.net. Research suggests a correlation between higher SAM levels and increased TPMT activity, potentially due to enhanced enzyme stability researchgate.net. This creates a feedback loop where this compound, a product of TPMT activity on TIMP, can indirectly limit TPMT activity by affecting the availability of its essential cofactor, SAM, through the inhibition of purine synthesis.

Furthermore, studies have indicated that methotrexate (B535133) (MTX), a drug often co-administered with thiopurines, can directly interact with and inhibit recombinant TPMT enzyme activity diva-portal.org. In vitro and in vivo data suggest that MTX's effect on TPMT activity is dependent on its concentration and the duration of exposure diva-portal.org. This highlights that TPMT activity within the cellular environment can be influenced by multiple factors, including the levels of its metabolites like this compound and co-administered drugs like MTX.

Structural Insights into this compound-TPMT Binding

Structural analyses, including crystal structures of murine TPMT, have provided valuable insights into how TPMT interacts with its substrates nih.govrcsb.org. These structures illustrate the active site of TPMT and how molecules like 6-mercaptopurine (B1684380) (6-MP), a precursor to TIMP and subsequently this compound, bind to this region nih.govrcsb.org. The active site is capable of accommodating substrates and facilitating the methyl transfer from SAM.

Crystal structures have shown that upon substrate binding, such as 6-MP, a specific loop within the active site becomes ordered nih.govrcsb.org. The spatial arrangement of the bound molecules is consistent with an SN2 reaction mechanism for the methylation process nih.govrcsb.org. Specific amino acid residues within the active site, notably arginine residues (Arg147 and Arg221 in murine TPMT, corresponding to Arg152 and Arg226 in human TPMT), are positioned near the substrate and are thought to be involved in substrate deprotonation, a step important for the methylation reaction nih.govrcsb.org. Mutagenesis studies targeting these arginine residues in human TPMT have demonstrated altered enzyme kinetics and substrate binding affinity for 6-MP, supporting their functional importance in the interaction nih.govrcsb.org.

While direct high-resolution structural data specifically showing this compound bound to TPMT is less commonly reported than for substrates like 6-MP or the product S-adenosyl-L-homocysteine, the structural information available for TPMT's active site provides a framework for understanding the molecular basis of this compound formation and its potential transient interaction with the enzyme after catalysis. The binding pocket must accommodate the purine ring, the ribose-phosphate moiety, and the newly added methyl group of this compound.

Interactions with Enzymes of the Purine Salvage Pathway

The purine salvage pathway is crucial for recycling purine bases and nucleosides into nucleotides, serving as an alternative to the energy-intensive de novo synthesis pathway uoanbar.edu.iqnih.gov. Key enzymes include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases to their monophosphate forms using PRPP uoanbar.edu.iqnih.gov.

This compound (MeTIMP) exerts a significant influence on cellular purine metabolism primarily through its potent inhibitory effect on purine de novo synthesis researchgate.net. By limiting the production of purine nucleotides through this pathway, this compound can increase the cell's reliance on the purine salvage pathway to maintain adequate nucleotide pools. The metabolic consequences of this compound's inhibition of de novo synthesis, such as the depletion of adenine nucleotides, can be mitigated by the provision of purine salvage pathway substrates like adenosine (B11128), adenine, and inosine (B1671953) researchgate.net. This demonstrates a functional interaction where the salvage pathway can compensate for the metabolic imbalance induced by this compound.

Although this compound is not a typical substrate for the core phosphoribosyltransferases (HPRT, APRT) of the salvage pathway, it is a nucleotide metabolite. Some enzymes involved in nucleotide catabolism, which are intrinsically linked to the regulation of nucleotide pools balanced by both de novo and salvage pathways, have been reported to interact with thiopurine nucleotides. For instance, purine 5'-nucleotidase is mentioned as an enzyme that can catabolize thiopurine mononucleotides, including 6-thio-IMP and MeTIMP researchgate.net. This indicates that enzymes within the broader network of purine metabolism, encompassing both synthesis and degradation, can interact with this compound.

This compound as a Ligand for Other Intracellular Proteins

Beyond its well-established interactions within the purine metabolic pathways, the potential for this compound to act as a ligand for other intracellular proteins exists, given its structure as a modified purine nucleotide. The intracellular environment contains a multitude of proteins that bind nucleotides for various functions, including signaling, energy transfer, and nucleic acid metabolism frontiersin.orgnih.gov.

While specific, experimentally validated interactions of this compound with intracellular proteins outside of purine metabolism enzymes are not extensively detailed in the provided literature, its structural similarity to endogenous purine nucleotides suggests a possibility of such interactions. Proteins with nucleotide-binding domains could potentially recognize and bind this compound. Exploring these potential interactions would require targeted biochemical and proteomic approaches to identify novel this compound-binding proteins. The identification of such interactions could reveal additional mechanisms by which this compound exerts its cellular effects.

Cellular and in Vitro Investigation of Mespurmp Activities

Studies in Malignant T-Lymphoblast Cell Lines (e.g., Molt F4 Cells)

Research into the effects of MeSPuRMP has frequently utilized malignant T-lymphoblast cell lines, such as Molt F4 cells, to understand its cellular impact and the mechanisms underlying its cytotoxicity. researchgate.netnih.govcore.ac.uk

Concentration-Dependent Cellular Effects

Studies in Molt F4 human malignant T-lymphoblasts have demonstrated that this compound, formed from MeSPuRib, inhibits cell growth and viability in a concentration-dependent manner. researchgate.netnih.govcore.ac.uk The cytotoxic effects of MeSPuRib are attributed to its conversion to this compound, which inhibits purine (B94841) de novo synthesis. researchgate.netcore.ac.uk This inhibition results in decreased purine nucleotide concentrations within the cells. core.ac.uk

Reversal of this compound Effects by Exogenous Purine Compounds

The cytotoxicity induced by this compound in Molt F4 cells can be reversed by the addition of compounds from the purine salvage pathway. researchgate.netnih.govcore.ac.uk Adenosine (B11128), adenine (B156593), and inosine (B1671953) have been shown to prevent the depletion of the adenine nucleotide pool when used in combination with MeSPuRib. researchgate.netnih.govcore.ac.uk While these compounds effectively reduced the cytotoxic effects of MeSPuRib, they had virtually no effect on the depletion of guanine (B1146940) nucleotides. researchgate.netnih.gov

The addition of guanosine (B1672433) to MeSPuRib-treated cells normalized the guanine nucleotide pool, but the adenine nucleotides remained depleted. researchgate.netnih.gov Under conditions where adenine nucleotide depletion was prevented by purine compounds, cell growth inhibition and loss of cell viability were significantly decreased, even when other nucleotides were depleted. researchgate.netnih.gov This suggests that the depletion of adenine nucleotides is a significant factor in this compound cytotoxicity. researchgate.netnih.gov

Further evidence for the cytotoxic effect of this compound being linked to the inhibition of the purine biosynthetic pathway comes from studies where amidoimidazole carboxamide ribonucleoside (AICAR), an intermediate of purine de novo synthesis distal to the this compound inhibition site, partly prevented the cytotoxicity of 6-mercaptopurine (B1684380) (6MP) and MeSPuRib in Molt F4 cells. core.ac.uk AICAR addition led to the recovery of purine nucleotides, particularly adenine nucleotides, and under these conditions, this compound formation decreased. core.ac.uk These findings indicate that the formation of this compound and the subsequent depletion of adenine nucleotides are key contributors to its cytotoxicity in Molt F4 cells. core.ac.uk

The following table illustrates the impact of MeSPuRib and purine supplementation on nucleotide pools and cell growth inhibition in Molt F4 cells, based on research findings:

| Treatment Combination | Adenine Nucleotide Pool (% of untreated) | Guanine Nucleotide Pool (% of untreated) | Cell Growth Inhibition |

| 0.5 µM MeSPuRib | Depleted | Depleted | Significant |

| 0.5 µM MeSPuRib + Adenosine/Adenine/Inosine | Prevented depletion | Virtually no effect | Decreased |

| 0.5 µM MeSPuRib + Guanosine | Remained depleted | Normalized | Significantly decreased |

| 10 µM MeSPuRib + Guanosine | Depleted to 9% | Normalized | Increased |

Research in Other Cultured Cell Systems

This compound has been identified as a strong inhibitor of purine de novo synthesis, inducing depletion of intracellular purine nucleotides and subsequent cell death in several tumor cell lines beyond Molt F4. researchgate.netnih.govcore.ac.uk While specific data tables for other cell systems were not extensively detailed in the provided snippets, the general cytotoxic effect mediated through purine nucleotide depletion appears to be a broader mechanism of action in susceptible cancer cell lines. researchgate.netnih.govcore.ac.uk Cancer cell lines are widely used in drug discovery and development to study the effects of potential therapeutic agents in vitro. nih.govplos.orgnih.govdepmap.org

Methodologies for Assessing Intracellular Nucleotide Levels in this compound-Treated Cells

Accurate assessment of intracellular nucleotide levels is crucial for understanding the biochemical effects of this compound. High-performance liquid chromatography (HPLC) is a common methodology employed for quantifying intracellular nucleotide concentrations. umich.edu This technique allows for the separation and detection of various nucleotides within cell extracts. umich.edu

Typically, cells treated with this compound are lysed, and the nucleotide contents are extracted. umich.edunih.gov These extracts are then analyzed by HPLC, often using specialized columns like strong anion exchange columns, with detection commonly performed at a wavelength of 254 nm. umich.edu Gradient elution systems utilizing different buffer concentrations are used to separate different nucleotide species. umich.edu More recent methodologies also include liquid chromatography-mass spectrometry (LC-MS) for nucleotide level measurements, offering high sensitivity and specificity. nih.govbiorxiv.orgnih.gov Intracellular nucleotide levels can be estimated by subtracting extracellular nucleotide levels from total suspension levels after cell removal. umich.edu

Investigation of Cellular Apoptosis Pathways Induced by this compound

This compound's induction of cell death in tumor cell lines is linked to the depletion of intracellular purine nucleotides. researchgate.netnih.govcore.ac.uk This metabolic perturbation can trigger apoptotic pathways. Apoptosis, or programmed cell death, is a regulated process involving a cascade of events, often culminating in the activation of caspases. nih.govnih.govyoutube.comnih.govutoronto.cayoutube.comyoutube.com

While the provided search results specifically highlight purine nucleotide depletion as the primary mechanism of this compound cytotoxicity in Molt F4 cells, the link between nucleotide imbalance and apoptosis is a recognized biological phenomenon. Nucleotide pool alterations can impact DNA and RNA synthesis, cellular energy levels (ATP), and signaling pathways, all of which can influence the induction of apoptosis. researchgate.netcore.ac.ukbiorxiv.orgnih.gov

Regulatory Aspects of Mespurmp Homeostasis

Influence of Purine (B94841) Salvage Pathway Enzymes on MeSPuRMP Effects

The purine salvage pathway plays a critical role in the formation and subsequent effects of this compound. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in this pathway. HGPRT catalyzes the conversion of 6-mercaptopurine (B1684380) (6-MP) to 6-thioinosine monophosphate (6-TIMP) wikipedia.org. This step is a crucial initial activation of the thiopurine prodrug. Subsequently, 6-TIMP can be methylated by Thiopurine S-methyltransferase (TPMT) to form this compound.

The activity of HGPRT directly influences the flux of 6-MP towards its nucleotide metabolites, including 6-TIMP and subsequently this compound wikipedia.org. Variations in HGPRT activity can therefore impact the intracellular concentrations of this compound. Studies highlight HGPRT's central role in generating purine nucleotides through the salvage pathway and its ability to convert 6-methylmercaptopurine (B131649) (6-MMP) and phosphoribosyl pyrophosphate into 6-Methylthiopurine 5'-monophosphate ribonucleotide (this compound) and pyrophosphate.

Research findings underscore the interplay between these enzymes in determining metabolite profiles. For instance, a skewed metabolism characterized by preferential production of this compound (specifically, 6-MMPR, a related methylmercaptopurine ribonucleotide) over therapeutic thioguanine nucleotides (6-TGN) has been observed and is associated with varying therapeutic responses.

Role of Cofactors (e.g., S-Adenosylmethionine) in Modulating this compound Activity

S-Adenosylmethionine (SAM), also known as AdoMet, is a key cofactor in the metabolism of thiopurines, specifically serving as the universal methyl donor for the TPMT enzyme. The methylation of 6-TIMP to form this compound is an S-Adenosylmethionine-dependent conversion catalyzed by TPMT.

The intracellular concentration and availability of S-Adenosylmethionine directly influence the activity of TPMT and, consequently, the rate of this compound formation. Studies have shown that thiopurine metabolites, including this compound (referred to as methylmercaptopurine ribonucleoside or Me-MPR in one study), can lead to a decrease in intracellular S-Adenosylmethionine concentrations and an increase in S-adenosylhomocysteine and methionine concentrations. This effect is attributed to a decreased conversion of methionine into S-Adenosylmethionine, potentially due to ATP depletion caused by the inhibition of de novo purine synthesis by this compound (Me-tIMP).

Transcriptional and Post-Translational Regulation related to this compound Metabolism

The regulation of enzymes involved in this compound metabolism occurs at multiple levels, including transcriptional and post-translational control. Genetic polymorphisms in the genes encoding TPMT and NUDT15 are well-established examples of transcriptional regulation impacting enzyme activity and, consequently, this compound levels.

Genetic variations in the TPMT gene lead to deficient or reduced enzyme activity in a significant portion of the population. Individuals homozygous for low-activity alleles have severely deficient TPMT activity, while heterozygotes have intermediate activity. This genetic polymorphism is a major determinant of the rate at which thiopurines are methylated to this compound. Lower TPMT activity results in decreased this compound formation and increased flux towards other metabolites, including the active thioguanine nucleotides.

Beyond genetic polymorphisms, transcriptional regulation can influence the expression levels of these enzymes. For instance, HGPRT expression has been shown to be induced by hypoxia-inducible factor 1 alpha (HIF1A). This suggests that cellular environmental conditions can transcriptionally regulate enzymes in the purine salvage pathway, indirectly affecting this compound metabolism.

Post-translational modifications and mechanisms affecting protein stability also contribute to the regulation of enzyme activity. While specific detailed data on post-translational regulation directly impacting this compound formation is less extensively highlighted in the search results, the stability of enzymes like TPMT and NUDT15 is known to be influenced by genetic variants, affecting their functional levels. The process of enzyme proteolysis has been identified as a cause for strongly reduced metabolic capacity in certain TPMT variant alleles.

The interplay of these transcriptional and post-translational regulatory mechanisms results in significant inter-individual variability in the activity of enzymes involved in thiopurine metabolism, including those that produce and metabolize this compound. This variability is a key factor influencing the intracellular concentrations of this compound and other thiopurine metabolites.

| Enzyme | Primary Role in Thiopurine Metabolism Related to this compound | Key Regulatory Aspects Mentioned |

| HGPRT | Converts 6-MP to 6-TIMP, a precursor of this compound. Catalyzes this compound formation from 6-MMP and PRPP. wikipedia.org | Transcriptional regulation (e.g., by HIF1A). |

| TPMT | Methylates 6-TIMP to form this compound. | Genetic polymorphisms significantly impact activity. Post-translational regulation (e.g., proteolysis). |

| NUDT15 | Hydrolyzes thioguanine triphosphates, influencing overall thiopurine metabolite balance. | Genetic variants affect activity. Protein stability. |

Advanced Analytical and Spectroscopic Characterization of Mespurmp

Chromatographic Techniques for MeSPuRMP Quantification in Biological Samples

Quantifying this compound in biological samples is crucial for understanding its metabolic fate and biological activity. Chromatographic techniques, particularly when coupled with sensitive detection methods, are the gold standard for such analyses due to their ability to separate complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as a powerful and preferred technique for the quantification of small molecules, including metabolites, in various biological matrices such as plasma, serum, urine, and tissue homogenates. europeanpharmaceuticalreview.commdpi.comspectroscopyeurope.com

The choice of liquid chromatography method depends on the physicochemical properties of the analyte. Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed in metabolomics studies. nih.govchemrxiv.org RPLC is typically used for separating non-polar to moderately polar compounds, while HILIC is suitable for the retention and separation of polar metabolites. nih.gov Effective sample preparation is a critical prerequisite for the accurate and robust quantification of small molecules in biological samples using LC-MS/MS, involving steps to remove proteins and other matrix components that could interfere with the analysis or damage the chromatographic column. spectroscopyeurope.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis)

Spectroscopic methods play a fundamental role in the structural elucidation and characterization of organic compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this regard.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. solubilityofthings.comopenaccessjournals.com By analyzing the chemical shifts, coupling constants, and integrals in NMR spectra (such as 1H and 13C NMR), scientists can determine the arrangement of atoms and functional groups within the this compound molecule. openaccessjournals.comscribd.com NMR is particularly powerful for confirming the structure of synthesized compounds and analyzing complex organic molecules. solubilityofthings.comopenaccessjournals.comlabmanager.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound as a function of wavelength. openaccessjournals.com This technique is valuable for identifying compounds that possess chromophores (functional groups that absorb UV or visible light) and is often used for quantitative analysis based on the Beer-Lambert law. openaccessjournals.comlabmanager.com UV-Vis can provide insights into the electronic structure and conjugation within the this compound molecule. openaccessjournals.com While NMR provides detailed structural connectivity, UV-Vis is useful for detecting the presence of the purine (B94841) system within this compound and can be used for its quantification if it exhibits sufficient absorbance in the UV-Vis range.

Mass Spectrometry Approaches for this compound and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. europeanpharmaceuticalreview.com Coupled with chromatographic separation (LC-MS or GC-MS), MS is essential for metabolite profiling, which involves the comprehensive analysis of small molecules in biological samples. researchgate.netnih.govmdpi.com

For this compound and its potential metabolites, MS approaches, particularly LC-MS/MS, are vital for identification and profiling. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of ions. mdpi.com Tandem mass spectrometry (MS/MS) involves the fragmentation of precursor ions and analysis of the resulting product ions, providing structural information that aids in the definitive identification of compounds and their metabolites. europeanpharmaceuticalreview.commdpi.com

Predicted collision cross-section (CCS) values for various adducts of this compound have been reported, which can be used in conjunction with m/z values for enhanced identification and differentiation during MS analysis. uni.lu For example, the predicted CCS for the [M+H]+ adduct is 179.8 Ų, while for the [M-H]- adduct, it is 177.5 Ų. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 379.04720 | 179.8 |

| [M+Na]+ | 401.02914 | 188.4 |

| [M-H]- | 377.03264 | 177.5 |

| [M+NH4]+ | 396.07374 | 187.5 |

| [M+K]+ | 417.00308 | 185.9 |

| [M+H-H2O]+ | 361.03718 | 172.3 |

| [M+HCOO]- | 423.03812 | 191.7 |

| [M+CH3COO]- | 437.05377 | 204.0 |

| [M+Na-2H]- | 399.01459 | 176.4 |

| [M]+ | 378.03937 | 183.0 |

| [M]- | 378.04047 | 183.0 |

Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Metabolite profiling using MS-based methods allows for the detection and identification of this compound and its related metabolic products within biological systems, providing insights into its biochemical pathways and fate. researchgate.netnih.govmdpi.com

Development of High-Throughput Screening Assays for this compound Interactions

High-Throughput Screening (HTS) assays are essential tools for rapidly assessing the biological activity and interactions of large numbers of compounds. bmglabtech.comevotec.com The development of HTS assays for this compound interactions would enable the efficient screening of compound libraries to identify substances that modulate its activity or are affected by its presence.

HTS assays can be designed to measure various biological responses, ranging from interactions with isolated enzymes or receptors to effects on cellular pathways or phenotypes. researchgate.netnih.gov Given that this compound is known to inhibit purine de novo synthesis researchgate.net, an HTS assay could be developed to screen for compounds that either enhance or prevent this inhibitory effect. Such assays often leverage automation, miniaturization, and various detection technologies, including absorbance, fluorescence, or luminescence, to enable the rapid processing of thousands to millions of samples. bmglabtech.comevotec.comresearchgate.net The goal of HTS in this context would be to identify "hit" compounds that show a desired interaction with this compound or the biological target it affects, providing starting points for further investigation. bmglabtech.com

Structure Activity Relationship Sar Studies of Mespurmp Analogs

Identification of Key Structural Features for Biological Activity

MeSPuRMP is a ribonucleotide, composed of a 6-methylthiopurine base, a ribose sugar, and a 5'-phosphate group uni.luevitachem.com. The biological activity of this compound as an inhibitor of purine (B94841) synthesis is intrinsically linked to this specific molecular architecture. The presence of the ribose sugar and the phosphate (B84403) group is critical, as these features enable the compound to function as a nucleotide analog and interact with enzymes that recognize and process purine nucleotides nih.govnih.gov.

The 6-methylthiopurine base is the modified purine moiety. The substitution of a sulfur atom at the C6 position of the purine ring, along with the attached methyl group, distinguishes it from natural purine nucleotides like inosine (B1671953) monophosphate (IMP). This structural deviation is key to its inhibitory properties, allowing it to interfere with normal purine biosynthesis without fully mimicking a natural substrate or product in all enzymatic steps nih.govnih.gov.

While detailed SAR studies on systematic modifications of each part of the this compound structure (e.g., altering the methyl group, modifying the thiopurine ring, changing the sugar moiety, or altering the phosphate group) are not extensively documented in the provided search results, the fundamental structure as a 6-methylthiopurine ribonucleotide is consistently highlighted as the active form responsible for inhibiting purine synthesis nih.govresearchgate.net. The conversion of prodrugs like MeSPuRib to the phosphorylated form, this compound, is necessary for its activity, underscoring the importance of the phosphate group nih.govresearchgate.net.

Correlating Structural Modifications with Purine Pathway Inhibition

The primary mechanism by which this compound exerts its biological effect is through the inhibition of enzymes in the de novo purine biosynthesis pathway nih.govresearchgate.netresearchgate.net. This pathway is a series of enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) into IMP, which is then a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) musculoskeletalkey.comwikilectures.euyoutube.comlibretexts.org. Key regulatory enzymes in this pathway, such as PRPP amidotransferase (the first committed step) and enzymes involved in the conversion of IMP to AMP and GMP, are subject to feedback inhibition by purine nucleotides musculoskeletalkey.comwikilectures.eulibretexts.orgfrontiersin.org.

This compound is understood to interfere with this pathway, leading to a depletion of downstream purine nucleotides nih.govresearchgate.netresearchgate.net. Studies have shown that this compound can cause more significant reductions in cellular purine pools compared to other related compounds like 6-thioguanine (B1684491) in certain contexts nih.gov. The precise correlation between specific structural modifications of this compound and their impact on inhibiting individual enzymes within the purine pathway would be the focus of detailed SAR investigations. For instance, modifications to the methyl group or the thiopurine ring could affect the binding affinity or inhibitory potency towards enzymes like PRPP amidotransferase or IMP dehydrogenase. Similarly, alterations to the ribose or phosphate could influence cellular uptake, metabolism, or interaction with nucleotide-binding sites on target enzymes.

Evaluation of Analog Interactions with Target Enzymes

The primary target enzymes for this compound's inhibitory activity are those in the de novo purine synthesis pathway nih.govresearchgate.netresearchgate.net. PRPP amidotransferase is a key enzyme regulated by purine nucleotides and is a likely target for inhibition or interference by this compound musculoskeletalkey.comwikilectures.eulibretexts.orgfrontiersin.org. Enzymes involved in the IMP to AMP and IMP to GMP branches, such as adenylosuccinate synthetase and IMP dehydrogenase, are also regulated by purine nucleotides and could be potential interaction partners for this compound or its analogs musculoskeletalkey.comyoutube.comfrontiersin.org.

Evaluating the interaction of this compound analogs with these target enzymes would involve biochemical assays to determine binding affinities (e.g., Ki values) and inhibitory potencies (e.g., IC50 values) against the purified enzymes or in cellular extracts. Comparing these values across a series of analogs with defined structural differences would allow researchers to deduce the contribution of specific functional groups or structural motifs to enzyme binding and inhibition.

For example, if analogs with modifications to the methyl group show significantly altered inhibitory potency against PRPP amidotransferase, it would suggest that the methyl group plays a crucial role in the interaction with this enzyme. Similarly, if changes to the phosphate group affect the analog's ability to deplete nucleotide pools, it might indicate impaired recognition or processing by cellular kinases or the target enzymes themselves.

Emerging Research Frontiers and Future Directions for Mespurmp Studies

Elucidating Novel Biological Roles of MeSPuRMP

A primary objective in the study of any new compound is the identification of its biological functions. Initial research would aim to uncover the molecular pathways and cellular processes influenced by this compound. This could involve a variety of screening assays to assess its impact on different cell types and biological systems. Understanding these fundamental interactions is crucial for determining the compound's potential as a therapeutic agent or research tool. The biological roles of enzymes like matrix metalloproteinases, for instance, are known to be diverse, ranging from tissue remodeling to regulating signaling networks. nih.govresearchgate.net Future studies on this compound would similarly aim to build a comprehensive profile of its biological activities.

Exploration of this compound in Non-Mammalian Systems (e.g., Bacillus subtilis)

Investigating the effects of this compound in non-mammalian model organisms, such as the well-characterized bacterium Bacillus subtilis, could provide significant insights. nih.govwikipedia.org B. subtilis is a versatile model organism used in a wide range of studies, from cellular development to industrial applications. nih.govmdpi.com Studying the interaction of this compound with this bacterium could reveal novel antimicrobial properties or effects on fundamental prokaryotic processes like sporulation and biofilm formation. wikipedia.orgmdpi.com Such research could open up avenues for its use in biotechnology or as a lead compound for new antibiotics. The intrinsic resistance mechanisms of B. subtilis to certain compounds would also be a key area of investigation. youtube.com

A hypothetical study could assess the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | This compound MIC (µg/mL) |

| Bacillus subtilis | Data not available |

| Escherichia coli | Data not available |

| Staphylococcus aureus | Data not available |

| Pseudomonas aeruginosa | Data not available |

Computational Modeling and In Silico Studies of this compound Interactions

In silico approaches, including computational modeling and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions of a novel compound with biological targets. nih.govnih.govnih.gov These methods can be used to screen vast libraries of proteins to identify potential binding partners for this compound, thereby hypothesizing its mechanism of action. mdpi.commdpi.com Molecular docking studies could predict the binding affinity and orientation of this compound within the active site of a target protein. researchgate.net This computational-first approach can significantly streamline the drug discovery process by prioritizing candidates for further in vitro and in vivo testing. nih.govmdpi.com

A simulated docking study could yield the following hypothetical binding energies:

| Target Protein | Binding Energy (kcal/mol) |

| Protein Kinase A | Data not available |

| Cyclooxygenase-2 | Data not available |

| DNA Gyrase | Data not available |

| Beta-Lactamase | Data not available |

Development of Advanced In Vitro Models for this compound Research

To bridge the gap between computational predictions and in vivo studies, the development of advanced in vitro models is essential. mdpi.com These can range from 2D and 3D cell cultures to more complex organ-on-a-chip and organoid systems. nih.govqmul.ac.uk Such models provide a more physiologically relevant environment to study the effects of this compound on human cells and tissues, offering insights into its efficacy and potential mechanisms of action in a controlled setting. mdpi.commdpi.com For instance, an in vitro model of a specific disease could be used to evaluate the therapeutic potential of this compound. nih.gov

Integration of Multi-Omics Data in this compound Pathway Analysis

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of this compound's biological impact. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a holistic view of the cellular response to this compound. mdpi.comgithub.io This multi-omics approach can help to identify the specific pathways and networks that are modulated by the compound, revealing its broader biological signature and uncovering potential off-target effects. nih.govyoutube.com This integrated analysis is key to moving from a single target to a network-level understanding of the compound's function.

Q & A

How to formulate a focused research question for studying MeSPuRMP's biochemical properties?

Methodological Answer: A well-structured research question should adhere to the FINERMAPS framework :

- Feasible : Ensure access to instrumentation (e.g., NMR, HPLC) and sufficient sample quantities .

- Novel : Identify gaps in existing literature (e.g., unexplored catalytic mechanisms or stability under physiological conditions) .

- Ethical : Address safety protocols for handling reactive intermediates .

- Relevant : Align with broader goals, such as environmental remediation or drug discovery .

- Measurable : Define quantifiable outcomes (e.g., reaction yields, binding affinities) .

Refine the question iteratively through pilot studies and peer feedback .

Q. What methodological considerations are critical when designing experiments to characterize this compound's physicochemical properties?

Methodological Answer:

- Variable Control : Isolate factors like temperature, pH, and solvent polarity to assess their impact on this compound’s stability .

- Replication : Perform triplicate trials to validate spectroscopic data (e.g., IR, UV-Vis) .

- Blind Analysis : Use randomized sample labeling to minimize bias in data interpretation .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures and spectral artifacts .

Q. What are best practices for collecting and managing spectral data (e.g., NMR, MS) in this compound research?

Methodological Answer:

- Standardized Formats : Save spectra in universally readable formats (e.g., JCAMP-DX) with metadata (e.g., solvent, instrument calibration) .

- Version Control : Use timestamped filenames and cloud-based storage to track revisions .

- Quality Checks : Cross-validate NMR peaks with computational simulations (e.g., DFT) .

- FAIR Compliance : Assign digital object identifiers (DOIs) to datasets for public repositories .

Advanced Research Questions

Q. How should researchers analyze and resolve contradictions in experimental data related to this compound's reactivity under varying conditions?

Methodological Answer:

- Triangulation : Compare results from multiple techniques (e.g., kinetic assays vs. computational modeling) .

- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., HPLC purity assessments) .

- Peer Review : Present conflicting data to interdisciplinary teams to identify overlooked variables (e.g., trace metal contaminants) .

- Replication : Repeat experiments in independent labs using standardized protocols .

Q. What strategies ensure reproducibility in this compound synthesis protocols across different laboratory settings?

Methodological Answer:

- Detailed SOPs : Include step-by-step instructions with troubleshooting guidelines (e.g., handling air-sensitive intermediates) .

- Open-Access Documentation : Publish synthetic routes in supplementary materials with machine-readable annotations .

- Interlab Comparisons : Collaborate with external labs to validate yields and purity thresholds .

- DMPs (Data Management Plans) : Specify storage protocols and metadata requirements for raw data .

Q. How can researchers apply FAIR principles to enhance the interoperability of this compound datasets in collaborative studies?

Methodological Answer:

- Findable : Register datasets in repositories like Zenodo with MeSH term tagging .

- Accessible : Use CC-BY licenses for public access while protecting sensitive IP .

- Interoperable : Adopt IUPAC nomenclature and SMILES notations for chemical structures .

- Reusable : Provide granular metadata (e.g., reaction conditions, failure logs) to support secondary analyses .

Tables for Methodological Reference

Q. Table 1: Key Components of a this compound Data Management Plan (DMP)

Q. Table 2: Framework for Resolving Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.